molecular formula C22H30ClN3O6. C4H4O4 B600921 Amlodipine Impurity C Maleate CAS No. 721958-74-3

Amlodipine Impurity C Maleate

Cat. No. B600921
M. Wt: 467.95 116.07
InChI Key:
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Description

Amlodipine Impurity C Maleate is an impurity of Amlodipine . Amlodipine is a long-acting dihydropyridine L-type calcium channel blocker used to lower blood pressure and prevent chest pain . It has antioxidant properties and an ability to enhance the production of nitric oxide (NO), an important vasodilator that decreases blood pressure .


Synthesis Analysis

The synthesis of Amlodipine Impurity C Maleate involves the detection of impurities during the accelerated stability analysis of the amlodipine maleate drug substance . Six impurities ranging from 0.43 to 1.42% in amlodipine maleate were detected by a simple isocratic reverse-phase high-performance liquid chromatography (HPLC) .


Molecular Structure Analysis

The molecular structure of Amlodipine Impurity C Maleate was identified using LC-MS/MS, NMR, and IR . The nuclear magnetic resonance (NMR) and infrared (IR) spectra of the unknown impurity were recorded after isolation of the impurity by preparative HPLC .

Scientific Research Applications

1. Identification and Characterization

Amlodipine Maleate, including its impurities, has been the subject of extensive research for identification and characterization. For instance, one study identified and structurally elucidated a new impurity in Amlodipine Maleate using LC-MS/MS, NMR, and IR, proposing its structure as 5-ethyl-7-methyl-6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzoxazine-5,7-dicarboxylate (Reddy, Kumar, Reddy, Sreeramulu, & Park, 2010). Another study characterized six impurities in Amlodipine Maleate, employing LC-MS for mass identification and spectral data for structural characterization (Sudhakar et al., 2006).

2. Bioequivalence Studies

Research comparing the bioequivalence of different salt forms of Amlodipine, such as Amlodipine Maleate and Amlodipine Besylate, has been conducted to assess their interchangeability in clinical practice. For example, a study found that Amlodipine Maleate and Besylate are bioequivalent and well-tolerated, suggesting that plasma kinetics of Amlodipine depend on the molecule itself rather than the salt form (Mignini, Tomassoni, Traini, & Amenta, 2007). Another study confirmed similar pharmacokinetics, tolerability, and safety between these two salts (Choi et al., 2012).

3. Stability Improvement Strategies

Efforts to improve the stability of Amlodipine Maleate tablets have been a focus of research. Techniques like using microcrystalline cellulose and pregelatinized starch have been investigated to protect active substances from moisture contact and maintain stability (Park et al., 2008). Additionally, aqueous polymer coating techniques have been explored to enhance the drug's stability against light and humidity (Choi et al., 2004).

4. Analytical Method Development

Developing and validating analytical methods for Amlodipine in human plasma and tablet forms is a key area of research. Methods like liquid chromatography-mass spectrometry/mass spectrometry have been utilized for the estimation of Amlodipine, focusing on enhancing sensitivity and separation efficiency (A. M et al., 2018).

5. Ion Pairing Effects on Skin Permeation

The impact of ion pairing on the skin permeation of Amlodipine has been investigated. Studies have shown that different complexes of Amlodipine, such as Amlodipine Maleate, demonstrate varied skin permeation characteristics, which is crucial for topical applications (Jiang et al., 2008).

properties

IUPAC Name

5-O-ethyl 3-O-methyl 2,6-bis(2-aminoethoxymethyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30ClN3O6/c1-3-32-22(28)20-17(13-31-11-9-25)26-16(12-30-10-8-24)19(21(27)29-2)18(20)14-6-4-5-7-15(14)23/h4-7,18,26H,3,8-13,24-25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRYCUURXPBYOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)COCCN)COCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701111401
Record name 3-Ethyl 5-methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(aminoethoxy) Amlodipine

CAS RN

721958-74-3
Record name 3-Ethyl 5-methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=721958-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl 5-methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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